molecular formula C16H16N2O4S B108685 2-Hydroxyfebuxostat CAS No. 407582-47-2

2-Hydroxyfebuxostat

Katalognummer: B108685
CAS-Nummer: 407582-47-2
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: FFDDWBJYRJGZQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyfebuxostat is a derivative of febuxostat, a well-known xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and gout. This compound is characterized by the presence of a hydroxyl group at the second position of the febuxostat molecule, which may influence its pharmacological properties and interactions.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyfebuxostat has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.

    Biology: Investigated for its potential effects on xanthine oxidase activity and uric acid metabolism.

    Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and inflammation.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

Target of Action

2-Hydroxyfebuxostat, like its parent compound Febuxostat, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolic pathway that leads to the production of uric acid, a substance that can crystallize and cause gout when present in high concentrations .

Mode of Action

This compound acts as a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting xanthine oxidase, this compound disrupts the final steps of this pathway, preventing the conversion of hypoxanthine and xanthine into uric acid . This results in lower uric acid levels and an increase in the levels of hypoxanthine and xanthine .

Pharmacokinetics

Febuxostat has an oral bioavailability of about 85%, and it follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 5-8 hours . It is extensively metabolized, primarily through glucuronidation and oxidation, with only a small percentage excreted unchanged in the urine .

Result of Action

The primary result of this compound’s action is a significant reduction in serum uric acid levels . This can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the deposition of uric acid crystals in joints .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyfebuxostat typically involves the hydroxylation of febuxostat. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of biocatalysts or enzymatic methods is also explored to enhance the efficiency and selectivity of the hydroxylation process.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups replacing the hydroxyl group.

Vergleich Mit ähnlichen Verbindungen

    Febuxostat: The parent compound, primarily used for gout treatment.

    Allopurinol: Another xanthine oxidase inhibitor used for similar indications.

    Oxypurinol: A metabolite of allopurinol with similar pharmacological effects.

Uniqueness: 2-Hydroxyfebuxostat is unique due to the presence of the hydroxyl group, which may confer additional pharmacological properties and potentially enhance its efficacy and safety profile compared to its parent compound and other similar drugs.

Biologische Aktivität

2-Hydroxyfebuxostat is a derivative of febuxostat, a well-known xanthine oxidase inhibitor primarily used for treating hyperuricemia and gout. The biological activity of this compound is characterized by its interaction with various biochemical pathways, particularly its effects on xanthine oxidase activity and uric acid metabolism. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Formula: C16_{16}H16_{16}N2_{2}O3_{3}
  • Molecular Weight: 284.31 g/mol
  • CAS Number: 407582-47-2

This compound features a hydroxyl group at the second position of the febuxostat molecule, which may enhance its pharmacological properties compared to its parent compound.

Target Enzyme:

  • This compound primarily targets xanthine oxidase , an enzyme crucial in purine metabolism that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid.

Mode of Action:

  • It acts as a non-purine-selective inhibitor of xanthine oxidase, thereby reducing uric acid production. This inhibition is significant in conditions characterized by elevated uric acid levels, such as gout.

Pharmacokinetics

The pharmacokinetic profile of febuxostat provides insights into the behavior of this compound:

  • Bioavailability: Approximately 85% when administered orally.
  • Half-life: Initial half-life around 2 hours; terminal half-life ranges from 5 to 8 hours.
  • Metabolism: Primarily metabolized via oxidation and acyl glucuronidation, with metabolites excreted through renal pathways.

Cellular Effects:
Research indicates that febuxostat can alleviate endoplasmic reticulum stress in renal tubular cells, suggesting potential protective effects against kidney damage in hyperuricemic conditions .

Metabolic Pathways:
The compound is involved in metabolic pathways associated with purine degradation. Its metabolites are primarily eliminated through urine (49%) and feces (45%) .

Table 1: Comparative Efficacy of Xanthine Oxidase Inhibitors

CompoundMechanismBioavailabilityHalf-life (hours)Clinical Use
FebuxostatNon-purine inhibitor~85%5-8Gout treatment
AllopurinolPurine inhibitor~80%1-2Gout treatment
This compoundNon-purine inhibitorTBDTBDInvestigational use

Case Study Insights

Eigenschaften

IUPAC Name

2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDDWBJYRJGZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407582-47-2
Record name 2-Hydroxyfebuxostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYFEBUXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyfebuxostat
Reactant of Route 2
2-Hydroxyfebuxostat
Reactant of Route 3
Reactant of Route 3
2-Hydroxyfebuxostat
Reactant of Route 4
2-Hydroxyfebuxostat
Reactant of Route 5
Reactant of Route 5
2-Hydroxyfebuxostat
Reactant of Route 6
Reactant of Route 6
2-Hydroxyfebuxostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.